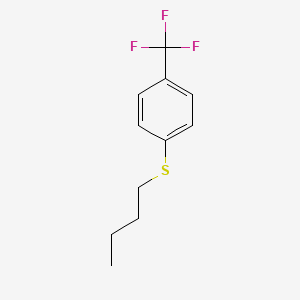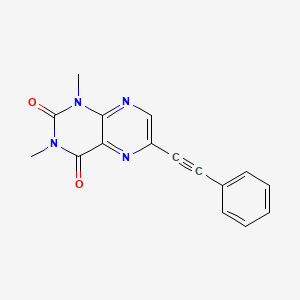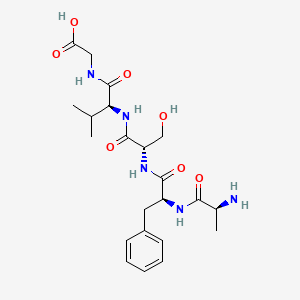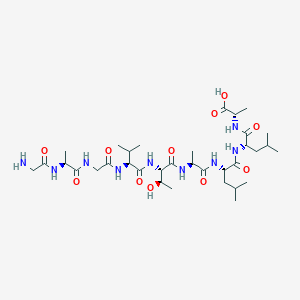
2-(3-Bromo-phenyl)-thiazole-5-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-Bromo-phenyl)-thiazole-5-carboxylic acid is an organic compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. The presence of a bromine atom on the phenyl ring and a carboxylic acid group on the thiazole ring makes this compound particularly interesting for various chemical and biological applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Bromo-phenyl)-thiazole-5-carboxylic acid typically involves the following steps:
Formation of the Thiazole Ring: This can be achieved through the Hantzsch thiazole synthesis, where a halogenated ketone reacts with a thioamide under acidic conditions.
Bromination: The phenyl ring is brominated using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst like iron or a radical initiator.
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow synthesis to enhance yield and purity. The use of automated reactors and precise control over reaction conditions can lead to efficient large-scale production.
化学反応の分析
Types of Reactions
2-(3-Bromo-phenyl)-thiazole-5-carboxylic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The thiazole ring can be oxidized or reduced under specific conditions, altering its electronic properties.
Coupling Reactions: The compound can participate in Suzuki-Miyaura or Heck coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Coupling: Palladium catalysts in the presence of bases like potassium carbonate.
Major Products
Substitution: Formation of 2-(3-Amino-phenyl)-thiazole-5-carboxylic acid.
Oxidation: Formation of sulfoxides or sulfones.
Coupling: Formation of biaryl or diaryl thiazole derivatives.
科学的研究の応用
2-(3-Bromo-phenyl)-thiazole-5-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial or antifungal agent.
Medicine: Explored for its potential in drug discovery, particularly in the development of anti-inflammatory or anticancer agents.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
作用機序
The mechanism of action of 2-(3-Bromo-phenyl)-thiazole-5-carboxylic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, inhibiting their activity or altering their function. The bromine atom and carboxylic acid group play crucial roles in binding to molecular targets, while the thiazole ring can participate in π-π stacking interactions or hydrogen bonding.
類似化合物との比較
Similar Compounds
3-Bromophenylacetic acid: Similar in structure but lacks the thiazole ring.
2-(4-Bromo-phenyl)-thiazole-5-carboxylic acid: Similar but with the bromine atom in a different position on the phenyl ring.
3-Bromophenylboronic acid: Contains a boronic acid group instead of a carboxylic acid.
Uniqueness
2-(3-Bromo-phenyl)-thiazole-5-carboxylic acid is unique due to the combination of the thiazole ring, bromine atom, and carboxylic acid group. This combination imparts distinct electronic and steric properties, making it a versatile compound for various chemical and biological applications.
特性
分子式 |
C10H6BrNO2S |
|---|---|
分子量 |
284.13 g/mol |
IUPAC名 |
2-(3-bromophenyl)-1,3-thiazole-5-carboxylic acid |
InChI |
InChI=1S/C10H6BrNO2S/c11-7-3-1-2-6(4-7)9-12-5-8(15-9)10(13)14/h1-5H,(H,13,14) |
InChIキー |
KAZWLSFXKRUGAT-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC(=C1)Br)C2=NC=C(S2)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[1-(4-Nitrophenyl)ethyl]-1,3-dioxolane](/img/structure/B12608774.png)
![6-Imino-3-[2-(4-nitrophenyl)hydrazinyl]cyclohexa-2,4-diene-1-thione](/img/structure/B12608782.png)
propanedinitrile](/img/structure/B12608783.png)

![6-(Propan-2-yl)-3,4,5,6-tetrahydrocyclopenta[b]pyran-7(2H)-one](/img/structure/B12608801.png)

![N-{[3-(Aminomethyl)phenyl]methyl}-4-methylbenzene-1-sulfonamide](/img/structure/B12608811.png)
![2-[(Morpholin-4-yl)methyl]-1-(3-nitrophenyl)-3-phenylpropane-1,3-dione](/img/structure/B12608816.png)


![2-(1,3-Benzoxazol-2-yl)-1H-cyclopenta[b]naphthalene-1,3(2H)-dione](/img/structure/B12608828.png)
![Phosphonic acid, [[3-(6-amino-9H-purin-9-yl)butoxy]methyl]-](/img/structure/B12608833.png)

![1-[(3,3-Dimethylbutoxy)carbonyl]-2,5-dihydro-1H-pyrrole-2-carboxylate](/img/structure/B12608853.png)
